molecular formula C15H20N2O6S B2888034 N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine CAS No. 919733-29-2

N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine

Cat. No. B2888034
CAS RN: 919733-29-2
M. Wt: 356.39
InChI Key: MUDSCLRPQZSCBC-UHFFFAOYSA-N
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Description

“N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine” is a chemical compound with the CAS Number: 919733-29-2 . It has a linear formula of C15H20N2O6S .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C15H20N2O6S .


Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

Scientific Research Applications

Chemical Properties and Reactions

  • Anodic Methoxylation of Piperidine Derivatives: The study by Golub and Becker (2015) explores the effects of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives, which can provide insights into the chemical behavior of compounds like N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine (Golub & Becker, 2015).

Biochemical Applications

  • Glycine Transporter-1 Inhibitors

    Lindsley et al. (2006) conducted research on Glycine Transporter-1 inhibitors derived from [4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl Benzamides, indicating potential applications in neurological or psychological disorders (Lindsley et al., 2006).

  • Synthesis of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors

    Cioffi et al. (2016) discuss the synthesis and biological evaluation of certain Glycine Transporter-1 inhibitors, shedding light on the importance of such compounds in medical research (Cioffi et al., 2016).

Agricultural and Environmental Applications

  • Herbicide Transport Studies

    Research by Malone et al. (2004) on the transport of herbicides, including glycine derivatives, through field lysimeters can provide insights into the environmental behavior of related compounds (Malone et al., 2004).

  • Glyphosate Metabolism in Bacteria

    Pipke et al. (1987) investigated the metabolism of glyphosate, a compound related to glycine, in bacteria, which can be relevant for understanding the environmental impact and degradation pathways of similar compounds (Pipke et al., 1987).

Synthetic Applications

  • Synthesis of Polyhydroxylated Piperidines: Kennedy et al. (2005) explored methods for synthesizing polyhydroxylated piperidines, which could be applicable to the synthesis of this compound (Kennedy et al., 2005).

properties

IUPAC Name

2-[[1-(4-methoxyphenyl)sulfonylpiperidine-3-carbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c1-23-12-4-6-13(7-5-12)24(21,22)17-8-2-3-11(10-17)15(20)16-9-14(18)19/h4-7,11H,2-3,8-10H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDSCLRPQZSCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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